molecular formula C8H8BF3O3 B13127853 (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid

(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid

Cat. No.: B13127853
M. Wt: 219.96 g/mol
InChI Key: GXTDCAKUMIUGRZ-UHFFFAOYSA-N
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Description

(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a phenyl ring bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid typically involves the reaction of 3-bromo-2,2,2-trifluoroethanol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction proceeds through a Suzuki-Miyaura cross-coupling mechanism, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays. Its ability to form reversible covalent bonds with diols makes it useful in the detection and quantification of biomolecules .

Medicine: In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and bacterial infections. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance and durability .

Mechanism of Action

The mechanism of action of (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack, leading to the formation of boronate esters. The trifluoromethyl group enhances the compound’s reactivity and stability, making it an effective reagent in various chemical and biological processes .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
  • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid

Comparison: Compared to similar compounds, (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile reagent in various applications .

Properties

Molecular Formula

C8H8BF3O3

Molecular Weight

219.96 g/mol

IUPAC Name

[3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)7(13)5-2-1-3-6(4-5)9(14)15/h1-4,7,13-15H

InChI Key

GXTDCAKUMIUGRZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(C(F)(F)F)O)(O)O

Origin of Product

United States

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